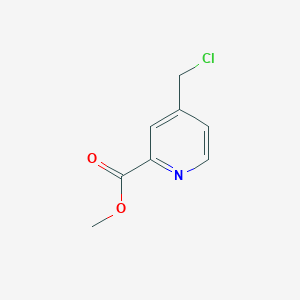

Methyl 4-(chloromethyl)pyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(chloromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRXRHOHZFCVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192830 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206973-14-9 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206973-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-(chloromethyl)pyridine-2-carboxylate (CAS: 1206973-14-9): A Key Building Block for Drug Discovery

Abstract

Methyl 4-(chloromethyl)pyridine-2-carboxylate is a substituted picolinate ester that has emerged as a valuable and highly reactive building block in the field of medicinal chemistry. Its bifunctional nature, featuring a nucleophilically susceptible chloromethyl group and a modifiable methyl ester, makes it an ideal intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, its characteristic reactivity, and its principal applications, with a focus on its role in the development of novel therapeutics, particularly as a component in protein degraders.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in a laboratory setting.

Chemical Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1206973-14-9 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | White to light yellow solid | |

| Purity | Typically ≥95-97% | [1][3] |

| Storage Conditions | Room temperature, in a dry, well-ventilated place under inert gas. Moisture sensitive. | [1][4] |

Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from closely related structures, such as 2-(chloromethyl)pyridine hydrochloride and other chlorinated pyridines, allows for a reliable extrapolation of its hazard profile.[4][5][6] The compound should be handled with extreme care, assuming it is corrosive, toxic, and an irritant.

| Hazard Class | GHS Pictograms | Precautionary Statements & Handling Advice |

| Acute Toxicity / Corrosivity | Danger | H302: Harmful if swallowed.[4][7] H314: Causes severe skin burns and eye damage.[4] H335: May cause respiratory irritation.[8] P260: Do not breathe dust.[4] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Handling: Use only in a certified chemical fume hood. Avoid generation of dust. Incompatible with strong oxidizing agents.[5] |

Synthesis and Mechanism

The most direct and common synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, Methyl 4-(hydroxymethyl)pyridine-2-carboxylate. This transformation is typically achieved using thionyl chloride (SOCl₂), a standard and efficient reagent for converting primary alcohols to alkyl chlorides.

Synthetic Workflow

The overall process is a straightforward, single-step conversion from a readily available or synthesizable starting material.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorination of Methyl 4-(hydroxymethyl)pyridine-2-carboxylate

This protocol is a representative procedure based on established chemical principles for this transformation.[9]

Materials:

-

Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is a critical step to control the exothermicity of the reaction between the alcohol and thionyl chloride, preventing potential side reactions and degradation.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Causality: Dropwise addition ensures the reaction rate is manageable and prevents a rapid temperature increase. The slight excess of thionyl chloride drives the reaction to completion.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess thionyl chloride and the HCl gas generated during the reaction. The process is highly exothermic and releases gas, requiring slow and careful execution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Causality: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and initiate the drying process.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Reactivity and Applications in Drug Development

The synthetic utility of this molecule is rooted in the reactivity of the chloromethyl group, which acts as a potent electrophile.

The Chloromethyl Group as an Electrophilic Handle

The chlorine atom, being electronegative, withdraws electron density from the adjacent methylene carbon. This polarization, combined with chlorine's ability to act as a good leaving group, makes the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.

Caption: General reactivity of the title compound with nucleophiles.

This reactivity allows for the facile introduction of the methyl picolinate scaffold onto other molecules, making it an invaluable tool for linking different molecular fragments.

Application as a Protein Degrader Building Block

One of the most significant applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

This building block can function as a versatile "handle" or part of the linker component in a PROTAC. For example, a primary or secondary amine on a linker can displace the chloride to form a stable C-N bond, thereby incorporating the pyridine-based fragment into the final structure. Pyridine-containing motifs are common in medicinal chemistry and can impart desirable properties such as improved solubility, metabolic stability, or specific vector interactions within the cellular environment.[10][11]

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm.

-

A sharp singlet for the chloromethyl protons (-CH₂Cl) around 4.7-4.9 ppm.[12]

-

Three distinct signals in the aromatic region (typically 7.5-8.8 ppm) corresponding to the three protons on the pyridine ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the ester carbonyl, the three unique aromatic CH carbons, the two aromatic quaternary carbons, the chloromethyl carbon, and the methyl ester carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight, showing a protonated molecular ion [M+H]⁺ at m/z 186.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.[13]

Conclusion

This compound is a high-value chemical intermediate with significant utility for the modern medicinal chemist. Its well-defined reactivity allows for its predictable and efficient incorporation into complex molecules. As research into targeted protein degradation and other advanced therapeutic modalities continues to expand, the demand for such precisely functionalized building blocks is set to grow, cementing the importance of this compound in the drug discovery toolkit.

References

-

Vertex AI Search Result[1] . This compound, min 97%, 1 gram. Available at:

-

Fisher Scientific[5] . SAFETY DATA SHEET. Available at:

-

ChemicalBook[2] . This compound | 1206973-14-9. Available at:

-

TCI Chemicals[4] . SAFETY DATA SHEET. Available at:

-

Sigma-Aldrich[7] . SAFETY DATA SHEET. Available at:

-

Tokyo Chemical Industry (India) Pvt. Ltd. . Methyl 4-Chloro-2-pyridinecarboxylate | 24484-93-3. Available at:

-

PrepChem.com[9] . Synthesis of (iii) Methyl 2-(chloromethyl)-4-pyridinecarboxylate. Available at:

-

Google Patents[13] . CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Available at:

-

PubChem[8] . Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482. Available at:

-

Google Patents[14] . CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Available at:

-

ChemicalBook[12] . 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum. Available at:

-

CymitQuimica[3] . This compound. Available at:

-

CAMEO Chemicals[6] . 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. Available at:

-

PubMed[10] . Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: _

-

MDPI[11] . Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available at:

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1206973-14-9 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 13. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]

- 14. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

physical and chemical properties of Methyl 4-(chloromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine core, a reactive chloromethyl group, and a methyl ester, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 1206973-14-9 | [1][2] |

| Appearance | White powder or brown liquid | [1][3] |

| Purity | Typically ≥95% or ≥97% | [2][4] |

| Boiling Point | 320.8 ± 32.0 °C (Predicted) | [1] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.94 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Store at 2-10°C under an inert atmosphere. | [1][3] |

Note: The conflicting reports on the physical state (powder vs. liquid) may be due to differences in purity or the presence of residual solvents. Researchers should verify the physical state of their specific batch.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the structure, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl ester (-OCH₃) protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbons of the pyridine ring, the chloromethyl carbon, the ester carbonyl carbon, and the methyl ester carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and vibrations associated with the pyridine ring.

Researchers are advised to acquire and interpret their own analytical data to confirm the identity and purity of this compound.

Synthesis and Purification

Caption: A plausible synthetic route from 4-methyl-2-picolinic acid.

Experimental Protocol (Representative)

Step 1: Esterification of 4-Methyl-2-picolinic acid

The esterification of pyridine carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[5]

-

To a solution of 4-methyl-2-picolinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0°C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 4-methylpyridine-2-carboxylate.

Step 2: Chlorination of Methyl 4-methylpyridine-2-carboxylate

The chlorination of the methyl group at the 4-position can be accomplished using a variety of chlorinating agents.

-

Dissolve Methyl 4-methylpyridine-2-carboxylate in a suitable solvent (e.g., carbon tetrachloride).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), and a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture, filter off any solids, and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, which makes it susceptible to nucleophilic substitution reactions.

Caption: Nucleophilic substitution at the chloromethyl position.

This reactivity is crucial for its role as a building block, allowing for the facile introduction of the pyridine-2-carboxylate moiety onto various scaffolds through the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Stability:

The compound should be stored under an inert atmosphere at reduced temperatures to minimize degradation. The chloromethyl group can be sensitive to moisture and strong nucleophiles.

Applications in Drug Discovery

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other related molecules.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The pyridine-2-carboxylate moiety is a common structural motif in ligands that bind to various protein targets. The chloromethyl group provides a convenient handle to link this potential ligand to a linker, which is then connected to an E3 ligase-binding moiety.

While specific examples of the use of this compound in the synthesis of named drug candidates are not yet prevalent in the public literature, its structural features make it a highly valuable tool for the construction of novel therapeutics. Pyridine derivatives, in general, are foundational in modern drug discovery, contributing to favorable pharmacokinetic properties and target engagement.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[1]

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

References

- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.

-

Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408. [Link]

-

ENAO Chemical Co., Limited. Methyl 4-(chloromethyl)picolinate CAS NO.1206973-14-9. Retrieved from [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Brainly. (2023). Propose reaction mechanisms between benzoyl chloride and the following reagents: a) H₂O, pyridine b. Retrieved from [Link]

-

PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

-

PubChem. Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]

-

Stratech. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesis of picolinamides.

- Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

- Google Patents. (n.d.). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

-

PubChem. Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1). Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

-

ResearchGate. (2025). Kinetic Studies for the Reactions of Pyridine with Benzoylchlorides under High Pressure and High Vacuum. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.

- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing pyridine carboxylic acid esters.

-

Google Patents. (2015). United States Patent. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

-

PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Retrieved from [Link]

Sources

- 1. This compound | 1206973-14-9 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 4-(chloromethyl)picolinate, CasNo.1206973-14-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Methyl 4-(chloromethyl)pyridine-2-carboxylate molecular structure and weight

An In-Depth Technical Guide to Methyl 4-(chloromethyl)pyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic compounds is paramount to the successful design of novel therapeutics. Among these, pyridine derivatives serve as privileged scaffolds due to their presence in numerous natural products and FDA-approved drugs. This compound has emerged as a particularly valuable building block, distinguished by its precisely arranged reactive sites. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted protein degraders. As a bifunctional molecule, it features a reactive chloromethyl group, ideal for covalent linkage, and a modifiable ester group, providing researchers with a versatile tool for constructing complex molecular architectures aimed at challenging biological targets.

Physicochemical Properties and Structural Elucidation

The utility of this compound in synthesis is dictated by its distinct chemical and physical properties. A summary of its key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 1206973-14-9 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][2][3][4] |

| Purity (Typical) | ≥95-97% | [1][3] |

| Physical State | Solid | [5] |

| Storage | Room Temperature, under inert gas | [1] |

Molecular Structure Analysis

The structure of this compound is defined by a pyridine ring substituted at the 2- and 4-positions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Three-Step Synthesis

This protocol describes a plausible and scalable laboratory synthesis. Self-validation is achieved at each step through standard analytical techniques to confirm the identity and purity of the intermediate before proceeding.

Step 1: Esterification of 4-Methylpyridine-2-carboxylic acid

-

Rationale: The conversion of the carboxylic acid to a methyl ester protects the acid functionality and increases solubility in organic solvents for the subsequent chlorination step. An acid-catalyzed Fischer esterification is a classic and reliable method.

-

Suspend 4-methylpyridine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.

-

Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 4-methylpyridine-2-carboxylate.

Step 2: Chlorination of the 4-Methyl Group

-

Rationale: The methyl group at the 4-position is benzylic-like, making it susceptible to free-radical halogenation. Thionyl chloride (SOCl₂) is an effective chlorinating agent for this transformation, often used for converting alcohols to alkyl chlorides, but it can also chlorinate activated methyl groups under appropriate conditions. A more common and often higher-yielding method for this specific transformation would be the use of sulfuryl chloride (SO₂Cl₂) with a radical initiator.

-

Dissolve the Methyl 4-methylpyridine-2-carboxylate (1.0 eq) from Step 1 in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. Monitor progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture. Filter off the succinimide byproduct.

-

Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure this compound.

Chemical Reactivity and Safe Handling

The synthetic utility of this compound is centered on the differential reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

The chloromethyl group is a potent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles. This allows for its use as a "molecular handle" to attach the pyridine scaffold to other molecules. The ester group, while less reactive, can be selectively transformed, typically under harsher conditions, allowing for orthogonal chemical strategies.

Safety and Handling Protocol

Based on safety data for structurally related chloromethyl pyridines, this compound should be handled as a hazardous substance. [6][7]

-

Hazard Class: Likely classified as corrosive and a skin/eye irritant. Harmful if swallowed or inhaled. [4][6]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

-

Handling:

-

Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid all direct contact with skin and eyes.

-

Use only spark-proof tools and equipment if handling large quantities.

-

Keep the container tightly closed in a dry, well-ventilated area.

-

-

Spill & Disposal:

-

In case of a spill, evacuate the area.

-

Absorb solid spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

-

Do not allow the material to enter drains or waterways.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Applications in Drug Development

The primary application of this compound in contemporary drug discovery is as a versatile building block, particularly in the synthesis of targeted protein degraders. [1]

Role in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound is an ideal precursor for synthesizing the linker or for attaching the linker to one of the ligands. The reactive chloromethyl group can be used to form a stable covalent bond with a nucleophilic site (e.g., an amine) on a ligand or a pre-formed linker chain.

Caption: Use of the building block in a hypothetical PROTAC synthesis workflow.

In this workflow, the chloromethyl group reacts with an amine-terminated linker. The ester on the pyridine ring can then be hydrolyzed to a carboxylic acid, which is subsequently coupled (e.g., via amide bond formation) to the second ligand, completing the synthesis of the PROTAC molecule. The pyridine ring itself can contribute to the desired physicochemical properties (e.g., solubility, rigidity) of the final drug candidate.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined structure, featuring two distinct and orthogonally reactive functional groups, provides a reliable and versatile platform for the assembly of complex molecules. Its rising importance as a building block for targeted protein degraders underscores its value in developing next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the pursuit of novel medicines.

References

-

Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) . PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 6-(chloromethyl)pyridine-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

Synthesis of (iii) Methyl 2-(chloromethyl)-4-pyridinecarboxylate . PrepChem.com. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1206973-14-9 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 220040-48-2 Methyl 6-(chloromethyl)pyridine-2-carboxylate AKSci Y8308 [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Solubility Profile of Methyl 4-(chloromethyl)pyridine-2-carboxylate: A Framework for Prediction and Experimental Determination

An In-Depth Technical Guide

Abstract

Methyl 4-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its reactivity and utility are intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating stable products. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to explain the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents a logical approach to solvent selection, ensuring scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is governed by its structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]

Molecular Structure Analysis

This compound (MW: 185.61 g/mol , CAS: 1206973-14-9) possesses several functional groups that dictate its solubility profile.[3]

-

Pyridine Ring: The aromatic pyridine core contains a nitrogen atom, which imparts a dipole moment and makes the ring moderately polar. The nitrogen lone pair can also act as a hydrogen bond acceptor.

-

Methyl Ester Group (-COOCH₃): This is a strongly polar functional group. The carbonyl oxygen is a hydrogen bond acceptor, significantly influencing interactions with protic solvents.

-

Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom creates a dipole, adding to the molecule's overall polarity. However, this group does not participate in hydrogen bonding.

Collectively, these features render the molecule polar. Therefore, it is predicted to have limited solubility in nonpolar (hydrocarbon) solvents and progressively greater solubility in polar aprotic and polar protic solvents.

Predictive Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters provide a powerful tool.[4][5] HSP dissects the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

These parameters are expressed in MPa⁰.⁵.[4] The central principle of HSP is that solubility is high when the Hansen parameters of the solute and solvent are similar. The distance (Ra) between two substances in Hansen space is a measure of their affinity.

While the exact HSP values for this compound are not published, they can be estimated using group-contribution methods.[6] However, for practical purposes, a researcher can experimentally map the solubility in a range of solvents with known HSP values (see Table 1) to empirically determine the compound's HSP sphere, thereby enabling the prediction of its solubility in untested solvents.

Table 1: Hansen Solubility Parameters for Common Organic Solvents [7][8]

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

|---|---|---|---|

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Part 2: Experimental Determination of Solubility

Rigorous experimental determination is essential to validate theoretical predictions. The following protocols are designed to provide both rapid screening and precise quantitative data. The choice of method depends on the required accuracy and throughput.

Protocol 1: Rapid Qualitative to Semi-Quantitative Assessment

This kinetic method is ideal for initial screening across a wide range of solvents to quickly identify promising candidates for specific applications.[9][10]

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a small, clear glass vial (e.g., 4 mL).

-

Solvent Addition: Add the chosen solvent in 100 µL increments.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid.

-

Iteration: Continue adding solvent increments until the solid is completely dissolved.[9]

-

Calculation: Calculate the approximate solubility based on the total volume of solvent required. Classify the result using the categories in Table 2.

Table 2: Solubility Classification

| Classification | Approx. Solvent Volume to Dissolve 10 mg | Approx. Solubility Range (mg/mL) |

|---|---|---|

| Very Soluble | < 100 µL | > 100 |

| Freely Soluble | 100 - 1,000 µL | 10 - 100 |

| Soluble | 1,000 - 3,000 µL | 3.3 - 10 |

| Sparingly Soluble | 3,000 - 10,000 µL | 1 - 3.3 |

| Insoluble | > 10,000 µL | < 1 |

Protocol 2: Quantitative "Shake-Flask" Method

This thermodynamic equilibrium method is the gold standard for obtaining precise solubility data. It is a self-validating system because the continued presence of excess solid ensures the solution is saturated.

Methodology:

-

Sample Preparation: Add an excess amount of the solute to a vial containing a known volume or mass of the solvent (e.g., 20-30 mg in 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial tightly and agitate it at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotating wheel. The time required to reach equilibrium can vary but is typically 24-48 hours.[1]

-

Phase Separation: Allow the vial to stand at the same constant temperature until the excess solid has settled. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vial.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. For high accuracy, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

-

Quantification:

-

Gravimetric Method: Transfer the filtered supernatant to a pre-weighed vial, evaporate the solvent completely under reduced pressure or a stream of nitrogen, and re-weigh the vial to determine the mass of the dissolved solute.

-

Chromatographic Method (e.g., HPLC): Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration against a pre-established calibration curve. This method is preferred for its higher accuracy and ability to detect potential degradation.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow from initial screening to precise quantitative measurement.

Caption: Workflow for solubility determination.

Part 3: Data Presentation and Application-Oriented Solvent Selection

Data Summary

Experimental results should be compiled into a structured table for clear comparison and interpretation.

Table 3: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Qualitative Result (from Protocol 1) | Quantitative Solubility (mg/mL) (from Protocol 2) | Observations (e.g., color, stability) |

|---|---|---|---|---|

| Dichloromethane | Chlorinated | |||

| Ethyl Acetate | Ester | |||

| Acetonitrile | Aprotic Polar | |||

| Methanol | Protic Polar | |||

| Toluene | Aromatic |

| n-Hexane | Aliphatic | | | |

Solvent Selection Logic

The "best" solvent is application-dependent. The ideal solubility for a chemical reaction is different from that required for purification by crystallization.

Caption: Decision tree for solvent selection.

Part 4: Safety and Handling Precautions

This compound and its structural analogs are potent, reactive compounds that require careful handling. The related compound, Methyl 6-(chloromethyl)pyridine-2-carboxylate, is classified as causing severe skin burns, eye damage, and respiratory irritation.[11] Similar hazards should be assumed for the title compound.

Mandatory Handling Procedures:

-

Engineering Controls: All handling of solid and solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[13]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate). Nitrile gloves may offer insufficient protection for prolonged contact. Always consult the glove manufacturer's compatibility chart.[12]

-

Body Protection: Wear a fully buttoned, flame-resistant lab coat.

-

-

Safe Practices: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors.[13] Wash hands thoroughly after handling.[14] Ensure an emergency eyewash station and safety shower are immediately accessible.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][15]

Conclusion

This guide establishes a robust framework for characterizing the solubility of this compound. By integrating theoretical principles like Hansen Solubility Parameters with rigorous, step-by-step experimental protocols, researchers can generate reliable and accurate solubility data. This information is critical for accelerating drug development and process chemistry by enabling informed, application-specific solvent selection, leading to improved reaction efficiency, higher purification yields, and greater overall safety and control.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]

-

Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. (n.d.). Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Diversified Enterprises. [Link]

-

Avantor. (n.d.). MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Environmental Health & Safety. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

PubChem. (n.d.). Methyl 6-(chloromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. [Link]

-

Costantini, M., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Stenutz, R. (n.d.). methyl pyridine-4-carboxylate. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. This compound | 1206973-14-9 [chemicalbook.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Synthetic Landscape and Application Potential of Methyl 4-(chloromethyl)pyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast and ever-expanding universe of chemical scaffolds for drug discovery, certain molecules, despite their apparent utility, remain surprisingly enigmatic. Methyl 4-(chloromethyl)pyridine-2-carboxylate (CAS No. 1206973-14-9) is one such compound. While its constituent parts—the picolinate ester and the chloromethylpyridine moiety—are well-established pharmacophores, detailed technical literature on this specific isomer is notably scarce. This guide, therefore, ventures into this uncharted territory, providing a comprehensive technical overview built upon established principles of organic synthesis and medicinal chemistry. By synthesizing information from related compounds and general reaction mechanisms, we aim to equip researchers with a robust foundational understanding to harness the potential of this versatile building block.

Nomenclature and Structural Elucidation: Defining the Molecule

A clear and unambiguous identification of a chemical entity is the cornerstone of scientific communication. This section provides a comprehensive breakdown of the various identifiers for this compound.

Synonyms and Alternative Names:

Due to the limited specific literature for this compound, a comprehensive list of widely used synonyms is not available. However, based on systematic nomenclature, the following names can be considered valid descriptors:

-

Methyl 4-(chloromethyl)picolinate

-

4-(Chloromethyl)pyridine-2-carboxylic acid methyl ester

It is crucial to distinguish this compound from its isomers, which possess distinct chemical properties and may elicit different biological responses. Key isomers include:

-

Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 220040-48-2)[1]

-

Methyl 2-(chloromethyl)pyridine-4-carboxylate (No CAS number readily available)

-

Methyl 5-(chloromethyl)pyridine-2-carboxylate

-

Methyl 3-(chloromethyl)pyridine-2-carboxylate

Chemical and Physical Properties:

A summary of the key physicochemical properties is presented in Table 1. These values are critical for experimental design, influencing factors such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 1206973-14-9 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | - |

The Strategic Importance in Drug Discovery: A Versatile Building Block

The picolinate scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] Its derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4] The introduction of a reactive chloromethyl group at the 4-position of the pyridine ring further enhances the synthetic utility of this scaffold, positioning it as a valuable intermediate for lead optimization and the construction of complex molecular architectures.

Potential Applications:

-

Enzyme Inhibitors: Pyridine carboxylic acid isomers are foundational in the design of various enzyme inhibitors.[5] The ester and chloromethyl functionalities of this compound can be readily modified to target specific enzyme active sites.

-

PROTACs (Proteolysis Targeting Chimeras): The burgeoning field of targeted protein degradation utilizes heterobifunctional molecules known as PROTACs.[6] The chloromethyl group can serve as a reactive handle to link the picolinate moiety (as a potential E3 ligase ligand binder or a protein-of-interest binder) to a linker, a crucial step in PROTAC synthesis.[7]

-

Scaffold for Library Synthesis: The dual reactivity of the ester and chloromethyl groups allows for divergent synthesis, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategies: A Roadmap to Synthesis

Caption: A proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions and requires optimization.

Step 1: Oxidation of 4-Methylpyridine to 4-Methylpyridine-N-oxide

-

Dissolve 4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpyridine-N-oxide.

Step 2: Synthesis of Methyl 4-methylpyridine-2-carboxylate

This step involves a palladium-catalyzed carbonylation and esterification.

-

To a pressure vessel, add 2-chloro-4-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., dppf, 4 mol%), and a base (e.g., triethylamine, 2.0 eq) in methanol (MeOH).

-

Seal the vessel and purge with carbon monoxide (CO) gas.

-

Pressurize the vessel with CO (e.g., 50 psi) and heat the reaction mixture (e.g., 80-100 °C) for 12-24 hours.

-

After cooling to room temperature, carefully vent the CO gas.

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 4-methylpyridine-2-carboxylate.

Step 3: Radical Bromination of the Methyl Group

-

Dissolve Methyl 4-methylpyridine-2-carboxylate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

-

Reflux the mixture under inert atmosphere, with irradiation from a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate.

-

The resulting crude bromo-derivative is then hydrolyzed (e.g., with aqueous sodium bicarbonate) to the corresponding alcohol.

Step 4: Chlorination of the Hydroxymethyl Group

-

Dissolve Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq).

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which is a potent electrophile.[8] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.

Caption: General mechanism of nucleophilic substitution at the chloromethyl position.

This reactivity allows for the facile introduction of a variety of functional groups, including amines, thiols, alcohols, and carbanions, providing a gateway to a diverse range of molecular structures.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the public domain, we can predict the key signals that would be observed in ¹H NMR, ¹³C NMR, and mass spectrometry based on its structure.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | Pyridine H6 |

| ~7.8 | s | 1H | Pyridine H3 |

| ~7.5 | d | 1H | Pyridine H5 |

| ~4.7 | s | 2H | -CH₂Cl |

| ~4.0 | s | 3H | -OCH₃ |

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | Pyridine C2 |

| ~148 | Pyridine C6 |

| ~145 | Pyridine C4 |

| ~125 | Pyridine C5 |

| ~122 | Pyridine C3 |

| ~53 | -OCH₃ |

| ~45 | -CH₂Cl |

Predicted Mass Spectrometry (ESI+):

-

[M+H]⁺: 186.0316

-

[M+Na]⁺: 208.0135

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block in the arsenal of medicinal chemists. Its strategic combination of a picolinate core and a reactive chloromethyl handle offers significant potential for the synthesis of novel therapeutics. This guide provides a foundational framework for its synthesis and application, drawing upon the rich chemistry of its constituent motifs. It is our hope that this technical overview will stimulate further research into this intriguing molecule, ultimately unlocking its full potential in the advancement of drug discovery.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride. FAQ - Guidechem.

- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)

- Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.

- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Guidechem. (n.d.). CAS No.1206973-14-9,methyl 4-(chloromethyl)

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). CAS 1206973-14-9. Sigma-Aldrich.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- ResearchGate. (2014). Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

- MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- PubChem. (n.d.). Methyl 6-(chloromethyl)

- Spectrum Chemical. (n.d.). methyl 4-(chloromethyl)

- ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum. ChemicalBook.

- PubMed Central. (n.d.). PROTACs– a game-changing technology. PubMed Central.

- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

- Sigma-Aldrich. (n.d.). Methyl 2-(aminomethyl)

- The Royal Society of Chemistry. (2012). Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. The Royal Society of Chemistry.

- Google Patents. (n.d.). WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell.

- PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.

- PubMed. (2011).

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

Sources

- 1. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

theoretical ¹H NMR and ¹³C NMR of Methyl 4-(chloromethyl)pyridine-2-carboxylate

An In-depth Technical Guide to the Theoretical ¹H and ¹³C NMR Spectra of Methyl 4-(chloromethyl)pyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive theoretical analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the primary analytical technique for this purpose. This document offers a detailed prediction of chemical shifts, coupling constants, and signal multiplicities derived from first principles of molecular structure and substituent effects. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for routine structural elucidation and verification.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative featuring two distinct functional groups that make it a versatile synthetic building block. The ester at the 2-position and the reactive chloromethyl group at the 4-position allow for sequential and specific chemical modifications. Given its role in multi-step syntheses, verifying the integrity and purity of this intermediate is critical to ensure the success of subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of such organic compounds, providing precise information about the chemical environment of each proton and carbon atom within the molecule.[1] This guide explains the theoretical basis for the expected ¹H and ¹³C NMR spectra, providing a predictive framework for researchers to compare with experimental data.

Molecular Structure and Electronic Environment Analysis

To predict an NMR spectrum, one must first analyze the molecule's structure and the electronic influence of its components. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which generally causes the ring protons and carbons to resonate at a lower field (higher ppm) compared to their benzene analogs.[1][2]

The ring is further influenced by two electron-withdrawing groups (EWGs):

-

Methyl Carboxylate (-COOCH₃) at C2: This group strongly deshields the local environment, particularly the adjacent C2, C3, and H3 positions.

-

Chloromethyl (-CH₂Cl) at C4: This group also exerts an electron-withdrawing effect, primarily influencing the C4, C3, C5, H3, and H5 positions.

These electronic effects are the primary determinants of the chemical shifts for the molecule's nuclei.

Sources

key characteristics of pyridine-2-carboxylate derivatives

These structural motifs are not merely academic; they are the basis for the function of these derivatives. For example, the specific coordination geometry dictates the redox potential of the metal center, which is a critical factor in the design of iron chelators to ensure the resulting complex is redox-inert. [8]

Key Applications in Science and Technology

The unique structural and electronic properties of pyridine-2-carboxylate derivatives have led to their application in numerous fields.

Medicinal Chemistry and Drug Development

This is arguably the most significant area of application. The pyridine-2-carboxylate scaffold is a cornerstone in the development of therapeutics. [7][8][9]

-

Enzyme Inhibition: The scaffold serves as a versatile building block for synthesizing potent enzyme inhibitors. [3]The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylate can interact with positively charged residues or metal cofactors in an enzyme's active site. This has led to the development of inhibitors for targets such as BACE2 and PKK. [3][7] Hypothetical Enzyme Inhibition Pathway

Inhibition of an enzyme by a pyridine-2-carboxylate derivative.

-

Anticancer Agents: Derivatives have shown significant antiproliferative activity against a broad range of human cancer cell lines. [10]Some compounds function by arresting the cell cycle in mitosis, which subsequently leads to apoptosis. [10]Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, in particular, have been extensively studied for their anti-neoplastic activity, often related to their ability to chelate iron and inhibit iron-dependent enzymes like ribonucleotide reductase. [11][12]

-

Chelation Therapy: Pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) derivatives have demonstrated high efficacy as iron chelators, with potential applications in treating iron-overload diseases like thalassemia. [13]The primary goal in designing such chelators is to form a stable, redox-inert iron complex that can be safely excreted from the body, preventing the iron from participating in harmful Fenton reactions. [13][14]

Catalysis

Beyond their biological roles, these compounds are effective in catalysis.

-

Organocatalysis: Picolinic acid itself can serve as an efficient, recyclable, and environmentally friendly organocatalyst. [1][15]It has been successfully used to catalyze multi-component reactions for the synthesis of complex heterocyclic molecules like pyrazolo[3,4-b]quinolinones in excellent yields under mild conditions. [1][2][16]

-

Ligands in Transition Metal Catalysis: The strong coordinating ability of pyridine-2-carboxylate derivatives makes them excellent ligands for transition metal catalysts. [17]The ligand scaffold can be tuned electronically by modifying substituents on the pyridine ring, which in turn modulates the catalytic activity of the metal center for applications in reactions like oxidation and cross-coupling.

Materials Science

The predictable coordination behavior of these ligands is exploited in the rational design of advanced materials.

-

Coordination Polymers and MOFs: Pyridine dicarboxylates are versatile building blocks for constructing 1D, 2D, or 3D metal-organic frameworks (MOFs) and coordination polymers. [18][19]The final topology of these materials can be controlled by the choice of metal ion and the inclusion of different spacer ligands. [18]These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

-

Organic Light-Emitting Diodes (OLEDs): Pyridine dicarboxylic acid derivatives are used as crucial intermediates in the synthesis of advanced OLED materials. [20]Their incorporation into larger organic molecules influences key properties such as charge transport, light emission efficiency, and color purity. [20][21]

Conclusion

Pyridine-2-carboxylate derivatives stand as a testament to the power of a well-defined structural motif in chemical and biological sciences. Their facile synthesis, robust and predictable coordination chemistry, and remarkable functional diversity make them indispensable tools for researchers. From designing next-generation therapeutics that combat cancer and iron overload to developing novel catalysts and advanced electronic materials, the applications of this "privileged scaffold" are vast and continue to expand. A thorough understanding of their core characteristics, as outlined in this guide, is essential for harnessing their full potential in addressing contemporary scientific challenges.

References

- Richardson, D. R., et al. (2006). Interactions of the pyridine-2-carboxaldehyde Isonicotinoyl Hydrazone Class of Chelators With Iron and DNA: Implications for Toxicity in the Treatment of Iron Overload Disease. PubMed.

- Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions.

- Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark.

- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.

- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups.

- Liu, M. C., et al. (1982). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.

- Zheng, Y., et al. (2012). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions.

- Anacona, J. R., & Rodriguez, I. (2004). Structures of pyridine carboxylate complexes of cobalt(II) and copper(II). ResearchGate.

- Castineiras, A., et al. (2000). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. ResearchGate.

- Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.

- Lopresti, M. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti.

- Patel, H. V., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PMC - NIH.

- Ghorbani-Vaghei, R., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.

- Burli, R. W., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed.

- Patel, H. V., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing.

- Sarchem Labs. (n.d.). The Role of Pyridine Derivatives in Advanced Chemical Synthesis. Sarchem Labs.

- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Das, D., et al. (2012). Metal-organic framework structures of Cu(II) with pyridine-2,6-dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer. ResearchGate.

- Das, D., et al. (2012). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate.

- Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed.

- Patel, H. V., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing.

- Patel, H. V., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. ResearchGate.

- Gu, G., et al. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. PubMed.

- Wikipedia. (n.d.). Chelation therapy. Wikipedia.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Ray, U., et al. (2011). Syntheses, characterization, and crystal structures of two zinc(II) carboxylates containing pyridine. ResearchGate.

- TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository.

Sources

- 1. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Interactions of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone class of chelators with iron and DNA: implications for toxicity in the treatment of iron overload disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chelation therapy - Wikipedia [en.wikipedia.org]

- 15. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [repository.tcu.edu]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of Methyl 4-(chloromethyl)pyridine-2-carboxylate via Nucleophilic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 4-(chloromethyl)pyridine-2-carboxylate is a bifunctional heterocyclic compound of significant strategic value in modern drug discovery.[1][2] Its structure incorporates a pyridine ring, a scaffold present in numerous biologically active molecules, with two key handles for chemical modification: a methyl ester at the C-2 position and a highly reactive chloromethyl group at the C-4 position.[3] The chloromethyl group, akin to a benzylic halide, serves as a potent electrophilic center, making the molecule an exceptional building block for introducing the pyridylmethyl moiety into a diverse range of molecular architectures.[4]

The electron-withdrawing nature of the pyridine nitrogen and the C-2 carboxylate group enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[4] This heightened reactivity, primarily governed by the SN2 mechanism, allows for facile and efficient bond formation with a wide array of nucleophiles under controlled conditions.